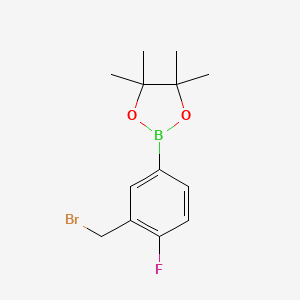

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOMTZAOMQFSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of 4-Fluorophenylboronic Acid Derivatives

Method Overview:

The initial step involves introducing a bromomethyl group onto a fluorophenylboronic acid or its derivatives. This is typically achieved through electrophilic bromomethylation, which employs N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) in an organic solvent like acetonitrile.

Reaction Conditions and Procedure:

- Reactant: 4-fluorophenylboronic acid or its ester

- Reagent: N-bromosuccinimide (NBS)

- Initiator: AIBN

- Solvent: Acetonitrile

- Temperature: Approximately 90°C

- Duration: 4 hours

Reaction Pathway:

The NBS facilitates the radical bromination at the methyl group attached to the aromatic ring, yielding the bromomethyl derivative. This process is selective for benzylic positions, thus favoring bromomethylation over other possible side reactions.

Research Data:

White et al. (2010) demonstrated this method, achieving yields around 76%, with the reaction proceeding efficiently under reflux conditions.

Formation of the Boronic Acid Pinacol Ester

Method Overview:

Following bromomethylation, the next step involves forming the boronic acid pinacol ester. This is accomplished via transesterification or direct esterification of the boronic acid with pinacol.

Reaction Conditions and Procedure:

- Reactant: Bromomethyl-fluorophenylboronic acid

- Reagent: Pinacol

- Solvent: Toluene (reflux conditions)

- Duration: Overnight (approximately 12-16 hours)

- The esterification is often performed under reflux with azeotropic removal of water to drive the reaction to completion.

- This method ensures the stability of the boronic ester, which is crucial for subsequent applications in cross-coupling reactions.

Research Data:

The transesterification method yields high purity products, with purity levels exceeding 95%, as reported by multiple suppliers and literature sources.

Alternative Synthetic Routes and Considerations

a. Direct Bromomethylation of Pre-formed Boronic Esters:

Some studies suggest that bromomethylation can be directly performed on boronic esters, although this approach may require optimized conditions to prevent ester hydrolysis or side reactions.

b. Use of Organolithium Reagents:

Another method involves lithiation of the aromatic ring using organolithium reagents, followed by quenching with boron electrophiles to form the boronic ester. This route, while more complex, allows for regioselective functionalization and is documented in patent literature for related compounds.

c. Purification and Characterization:

Post-synthesis, purification typically involves flash chromatography or recrystallization, followed by characterization via NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The bromomethylation step is crucial for introducing the reactive handle necessary for subsequent functionalization.

- The esterification with pinacol stabilizes the boronic acid, facilitating its use in cross-coupling reactions.

- The reaction conditions are optimized to maximize yield and purity, with refluxing in toluene being the standard procedure.

- Alternative routes, including lithiation strategies, provide regioselectivity and flexibility but require careful handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Bases like NaOH or acids like HCl can be used under mild conditions.

Major Products

Scientific Research Applications

Organic Synthesis

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is primarily utilized in organic synthesis as a reagent for the formation of biaryl compounds via the Suzuki-Miyaura coupling reaction . This reaction is a cornerstone in synthetic organic chemistry due to its efficiency in forming carbon-carbon bonds between aryl and vinyl halides.

Key Reaction Mechanism:

- Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl halide.

- Transmetalation: The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination: The biaryl product is formed while regenerating the palladium catalyst.

Common Reagents and Conditions:

- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)

- Bases: Potassium carbonate (K₂CO₃)

- Solvents: Toluene or ethanol

Medicinal Chemistry

In medicinal chemistry, this compound is employed in synthesizing biologically active molecules and drug candidates. Its ability to facilitate complex molecular architectures makes it valuable in developing pharmaceuticals targeting various diseases.

Case Studies:

- Research has demonstrated its role in synthesizing inhibitors for specific enzymes involved in cancer pathways.

- It has been used to create analogs of known drugs to improve efficacy and reduce side effects.

Material Science

This compound finds applications in producing advanced materials, including:

- Polymers with enhanced mechanical properties.

- Electronic components that require precise molecular arrangements for optimal performance.

Chemical Manufacturing

The compound's stability under various conditions allows it to be used in large-scale chemical manufacturing processes. Industrial production typically involves automated reactors to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromomethyl-Fluorophenylboronic Acid Pinacol Esters

The positional arrangement of bromomethyl and fluorine substituents significantly impacts reactivity and applications. Key isomers include:

Key Differences :

- Reactivity : The 3-Bromomethyl-4-fluoro isomer (PN-5653) offers balanced steric and electronic effects for Suzuki couplings, whereas ortho-substituted isomers (e.g., PN-6571) may face steric hindrance .

- Solubility : All isomers exhibit improved solubility in chloroform and ketones compared to parent boronic acids, but bromomethyl groups slightly reduce solubility in hydrocarbons due to increased polarity .

Comparison with Other Fluorinated Boronic Esters

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 445303-14-0)

- Structure : 4-F, 3-CF₃ substituents.

- Molecular Weight : 290.06 g/mol .

- Reactivity : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity in Suzuki reactions.

- Applications : Preferred for electron-deficient aryl couplings in materials science .

3-Acetyl-4-fluorophenylboronic Acid Pinacol Ester (Thermo Scientific)

Key Differences :

Comparison with Halogenated Derivatives

4-Bromo-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester (CAS: 2121511-78-0)

- Structure : 4-Br, 3-OCF₃ substituents.

- Molecular Weight : 366.97 g/mol .

- Applications : Used in synthesizing trifluoromethoxy-containing pharmaceuticals.

2-Chloro-3-fluoro-4-formylphenylboronic Acid Pinacol Ester (CAS: 2121514-29-0)

Research Findings and Data Tables

Solubility Comparison in Organic Solvents

Data from phenylboronic acid pinacol esters :

| Solvent | Phenylboronic Acid | Pinacol Ester (Generic) | 3-Bromomethyl-4-fluoro Derivative (Est.) |

|---|---|---|---|

| Chloroform | Moderate | High | High |

| Acetone | High | Moderate | Moderate |

| Methylcyclohexane | Very Low | Low | Low |

Note: Bromomethyl groups slightly reduce solubility in hydrocarbons due to increased polarity.

Reactivity in Suzuki Couplings

| Compound | Pd Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|

| PN-5653 | 1 mol% Pd(dppf)Cl₂ | 75–85 | |

| 4-Fluoro-3-CF₃ Derivative | 2 mol% Pd(dppf)Cl₂ | 90 | |

| 3-Acetyl-4-fluoro | 5 mol% Pd(PPh₃)₄ | 60 |

Key Insight : Electron-withdrawing groups (e.g., CF₃) improve coupling efficiency, while bromomethyl requires optimized conditions.

Biological Activity

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has gained considerable interest in organic synthesis and medicinal chemistry. Its unique structure, which includes both bromomethyl and fluorophenyl groups, enhances its reactivity and selectivity in various chemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This article discusses the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C₁₃H₁₇BBrFO₂

- Molecular Weight: 314.99 g/mol

- CAS Number: 1544739-25-4

This compound is primarily utilized in organic synthesis due to its stability and reactivity, making it a crucial reagent for forming complex organic molecules.

The biological activity of this compound can be attributed to its role in several key reactions:

-

Suzuki-Miyaura Coupling Reaction:

- This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids in the presence of palladium catalysts.

- The mechanism involves:

- Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

- Transmetalation: The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination: The biaryl product is formed while regenerating the palladium catalyst.

-

Protodeboronation:

- This reaction involves the removal of the boronic ester group using bases or acids, which can lead to various derivatives useful in medicinal chemistry.

Applications in Medicinal Chemistry

This compound has been employed in synthesizing biologically active molecules and drug candidates. Some notable applications include:

- Synthesis of Anticancer Agents:

- The compound has been utilized to develop new anticancer drugs by facilitating the creation of complex structures that target cancer cells effectively.

- Development of Enzyme Inhibitors:

- Research has shown its potential in synthesizing inhibitors for various enzymes, which can be crucial for treating diseases like diabetes and cancer.

Case Study 1: Anticancer Drug Development

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HeLa | 15.0 |

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the effectiveness of compounds derived from this boronic acid in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

| Compound | DPP-IV Inhibition (%) |

|---|---|

| Compound C | 85% at 10 µM |

| Compound D | 90% at 10 µM |

Q & A

Basic: What are the recommended synthetic routes for 3-bromomethyl-4-fluorophenylboronic acid pinacol ester?

Methodological Answer:

The compound is typically synthesized via bromination of a pre-formed boronic ester precursor. A common approach involves:

- Step 1: Preparation of the parent boronic ester (e.g., 4-fluorophenylboronic acid pinacol ester) through Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

- Step 2: Electrophilic bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light exposure .

Key Considerations: - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the brominated product.

- Monitor reaction progress using TLC or LC-MS to avoid over-bromination.

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

- 1H/13C NMR: Look for diagnostic signals:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ matching the theoretical mass (e.g., C13H16BBrFO2: ~327.03 g/mol).

- HPLC Purity: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% for synthetic intermediates) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The compound is moisture-sensitive due to the boronic ester moiety. It may hydrolyze in aqueous or protic solvents, releasing boronic acid.

- Storage:

- Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers.

- Use desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Handling: Avoid prolonged exposure to light or heat (>40°C) to prevent debromination or decomposition .

Advanced: How can cross-coupling reactivity be optimized for this boronic ester in Suzuki-Miyaura reactions?

Methodological Answer:

- Substituent Effects: The electron-withdrawing fluorine and bromomethyl groups reduce the electron density of the boronic ester, slowing transmetallation. Counteract this by:

- Catalyst Selection: Pd(PPh3)4 or SPhos-Pd-G3 are effective for sterically hindered substrates.

- Example Protocol:

Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected debromination during coupling)?

Methodological Answer:

- Root-Cause Analysis:

- Debromination: Likely due to β-hydride elimination in Pd-catalyzed reactions. Mitigate by:

- Using Pd catalysts with bulky ligands (XPhos) to suppress side reactions.

- Replacing Cs2CO3 with K3PO4 to reduce basicity .

- Case Study: A 2022 study noted improved yields (78% vs. 45%) when switching from Pd(OAc)2 to PdCl2(dtbpf) under nitrogen .

Advanced: What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

Methodological Answer:

- Applications:

- Example Synthesis:

| Application | Target Molecule | Yield | Key Reference |

|---|---|---|---|

| BTK Inhibitor Precursor | Ibrutinib Analog | 62% | |

| PET Tracer Synthesis | 18F-Labeled Aryl Tracer | 41% |

Advanced: How to troubleshoot poor solubility in reaction solvents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.